3-(Difluoromethyl)-1-phenylpyrazole-4-carboxylic acid
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Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids . The molecular formula of this compound is C6H6F2N2O2 .
Synthesis Analysis
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . The synthesis involves several steps including cyclization reaction, halogen exchange reaction, and hydrolysis reaction . The synthesis method is low in cost, simple and safe in technological operation, high in product content, and high in product yield .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position . In molecular docking, the carbonyl oxygen atom of a similar compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Safety and Hazards
properties
IUPAC Name |
3-(difluoromethyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-10(13)9-8(11(16)17)6-15(14-9)7-4-2-1-3-5-7/h1-6,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOJIUMBIFESNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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